molecular formula C17H14N4O2S2 B2888803 5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 878061-56-4

5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B2888803
CAS RN: 878061-56-4
M. Wt: 370.45
InChI Key: BZVPCEOOMQFBBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used to introduce each group and the order in which they are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (benzothiazole and oxadiazole) indicates that the compound is likely to be planar or nearly planar. The methoxy and methylthio groups could introduce some steric hindrance, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxadiazole ring is a heterocycle that can participate in various reactions. The methoxy and methylthio groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability, while the various functional groups could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer Activity

The synthesis of 1,3,4-oxadiazole derivatives has been explored for their potential anticancer activities. A study by Yakantham, Sreenivasulu, and Raju (2019) on similar oxadiazole derivatives demonstrated good to moderate anticancer activity against various human cancer cell lines including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancer cells. The compounds were evaluated using the MTT assay with etoposide as a reference, indicating the relevance of oxadiazole derivatives in cancer research. This suggests that compounds like 5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine could also hold potential in anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

The structural motif of 1,3,4-oxadiazole is also significant in antimicrobial drug discovery. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which included structures related to 1,3,4-oxadiazoles, showing good or moderate activities against test microorganisms. This highlights the importance of such compounds in developing new antimicrobial agents. The synthetic routes and biological evaluations in this study provide insights into the broader applicability of 1,3,4-oxadiazole derivatives in treating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antifungal and Nematocidal Activities

The versatility of 1,3,4-oxadiazole derivatives extends to antifungal and nematocidal applications. Nimbalkar et al. (2016) developed oxadiazole-thione derivatives displaying significant antifungal activity against several pathogenic fungal strains, demonstrating the compound's potential in addressing fungal infections. Additionally, Liu et al. (2022) reported on oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety showing promising nematocidal activity, which underscores the potential of such compounds in agricultural applications to protect crops from nematode infestation (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016); (Liu, Wang, Zhou, & Gan, 2022).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the exact mechanism of action. The compound’s activity would depend on how it interacts with other molecules in its environment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

5-(2-methoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-22-13-6-4-3-5-11(13)15-20-21-16(23-15)19-17-18-12-8-7-10(24-2)9-14(12)25-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVPCEOOMQFBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

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